molecular formula C9H10F2O B3041070 2,4-Difluoro-1-propoxybenzene CAS No. 259655-00-0

2,4-Difluoro-1-propoxybenzene

Cat. No.: B3041070
CAS No.: 259655-00-0
M. Wt: 172.17 g/mol
InChI Key: ALRJBMLLALWBCH-UHFFFAOYSA-N
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Description

2,4-Difluoro-1-propoxybenzene is an organic compound with the molecular formula C9H10F2O It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 2nd and 4th positions, and a propoxy group is attached to the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-1-propoxybenzene typically involves the reaction of 2,4-difluorophenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide. The general reaction scheme is as follows:

2,4-Difluorophenol+Propyl BromideK2CO3,RefluxThis compound\text{2,4-Difluorophenol} + \text{Propyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} 2,4-Difluorophenol+Propyl BromideK2​CO3​,Reflux​this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds.

Types of Reactions:

    Substitution Reactions: this compound can undergo electrophilic aromatic substitution reactions due to the presence of the electron-donating propoxy group, which activates the benzene ring towards electrophiles.

    Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Halogenated or nitrated derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

2,4-Difluoro-1-propoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-1-propoxybenzene depends on its interaction with specific molecular targets. The propoxy group can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

    2,4-Difluorophenol: Lacks the propoxy group, making it less reactive in certain substitution reactions.

    1-Propoxybenzene: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    2,4-Difluoroanisole: Contains a methoxy group instead of a propoxy group, leading to variations in its chemical behavior.

Uniqueness: 2,4-Difluoro-1-propoxybenzene is unique due to the combination of the electron-withdrawing fluorine atoms and the electron-donating propoxy group. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

2,4-difluoro-1-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRJBMLLALWBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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